trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C14H15ClO3 and a molecular weight of 266.72 g/mol . It is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . The process is designed to produce a high trans ratio of more than 75% .
Industrial Production Methods: Industrial production methods for this compound often involve a one-pot synthesis approach, which is efficient and suitable for large-scale production . The use of low hydrogen pressure in the reaction makes it more feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules . It is also used in the study of stereochemistry and chiral compounds .
Biology: In biology, this compound is used in research related to enzyme inhibition and protein-ligand interactions . It serves as a model compound for studying the effects of structural modifications on biological activity.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It is used in the development of new drugs and in the study of drug-receptor interactions.
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals . It is also used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid
- trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Comparison: Compared to similar compounds, trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific structural features and chemical properties . The presence of the 2-chlorobenzoyl group imparts distinct reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLQWFUANKQTCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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